molecular formula C19H17FN2O3 B2747552 Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 302561-48-4

Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2747552
CAS No.: 302561-48-4
M. Wt: 340.354
InChI Key: VBYKJWIVZICTBE-UHFFFAOYSA-N
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Description

Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
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Scientific Research Applications

Condensation Reactions and Derivative Formation

Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in various condensation reactions. For instance, fluorinated 3-oxo esters or 1,3-diketones undergo condensation with benzaldehyde and (thio)urea, leading to the formation of diastereoselective 4-fluoroalkyl-4-hydroxy-2-oxo(thioxo)-6-phenyl-hexahydropyrimidine-5-carboxylates. These compounds can be dehydrated under acidic conditions to obtain 6-fluoroalkyl-2-oxo(thioxo)-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates, demonstrating the chemical versatility of this compound in synthetic organic chemistry (Saloutin et al., 2000).

Synthesis for Biological Applications

This chemical has been utilized in the synthesis of compounds for potential biological applications. For instance, a variety of dihydropyrimidines synthesized using this compound have been evaluated for their antitubercular activity, indicating its relevance in the search for new therapeutic agents (Trivedi et al., 2010). Additionally, its derivatives have been investigated for antihypertensive activity, suggesting its potential in cardiovascular drug discovery (Rana et al., 2004).

Structural Analysis and Physical Properties

The compound has been a subject of interest in structural chemistry, with studies examining its crystal structures and solvated forms. These investigations provide insights into its molecular arrangement and interactions, which are crucial for understanding its behavior in various solvents and conditions (Cleetus et al., 2020). The thermodynamic properties of its methyl ester in organic solutions have also been studied, shedding light on its solubility and related enthalpic and entropic parameters (Ridka et al., 2019).

Potential in Antimicrobial and Anticancer Research

There is also interest in the compound's derivatives for antimicrobial and anticancer research. Some synthesized derivatives have shown promising results against specific bacterial strains and cancer cell lines, highlighting its potential as a scaffold for developing new therapeutic agents (Sharma et al., 2012).

Properties

IUPAC Name

benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-12-16(18(23)25-11-13-6-3-2-4-7-13)17(22-19(24)21-12)14-8-5-9-15(20)10-14/h2-10,17H,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYKJWIVZICTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331648
Record name benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302561-48-4
Record name benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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